11-cis-Retinoic Acid Methyl Ester

Retinoid Biology Cell Differentiation Dermatology

Procure 11-cis-Retinoic Acid Methyl Ester (CAS 25428-67-5) as a geometrically defined methyl ester of vitamin A for isomer-specific retinoid research. The compound's 11-cis configuration is critical: 11-cis-retinoic acid inhibits keratinocyte growth 3-fold more potently than the all-trans isomer. Photochemical synthesis yields are highly solvent-dependent (maximum in DMSO, negligible in heptane, where 13-cis isomers dominate). Consequently, generic substitution with all-trans or 13-cis methyl esters invalidates comparative biological assays. Use as a certified HPLC/LC-MS/MS reference standard with validated retention time and NMR spectral signatures for accurate quantification in retinal tissue extracts or cell media. The methyl ester moiety provides a hydrolytically protected form compatible with opsin binding studies and further synthetic derivatization. Ensure experimental integrity by ordering the exact 11-cis geometric isomer.

Molecular Formula C21H30O2
Molecular Weight 314.469
CAS No. 25428-67-5
Cat. No. B588075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-cis-Retinoic Acid Methyl Ester
CAS25428-67-5
Synonyms11-cis-Retinoic Acid Methyl Ester;  11-cis-Methyl Retinoate; 
Molecular FormulaC21H30O2
Molecular Weight314.469
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
InChIInChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7-,13-12+,16-9+,17-15+
InChIKeySREQLAJQLXPNMC-JIWRVPIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-cis-Retinoic Acid Methyl Ester CAS 25428-67-5: Isomer-Specific Analytical Standard for Retinoid Research


11-cis-Retinoic Acid Methyl Ester (CAS 25428-67-5) is a geometrically defined methyl ester derivative of vitamin A, belonging to the retinoid family. It is characterized by its specific 11-cis double bond configuration, which is critical for its role in biological processes such as the visual cycle and gene regulation via retinoic acid receptors (RARs) [1]. It is primarily utilized as an analytical reference standard and a research tool in retinoid metabolism and pharmacology studies [2].

Why Generic Substitution Fails: Critical Distinctions of 11-cis-Retinoic Acid Methyl Ester CAS 25428-67-5 from Common Analogs


The geometric isomerism of retinoids profoundly dictates their biological activity and physicochemical behavior. Generic substitution with more common analogs like all-trans-retinoic acid or its methyl ester is invalid for research requiring the specific 11-cis configuration. Key evidence demonstrates that 11-cis-retinoic acid exhibits a 3-fold stronger inhibition of keratinocyte growth compared to other geometric isomers, including all-trans-retinoic acid [1]. Furthermore, its synthetic production via photoisomerization is highly solvent-dependent, with maximal yield in dimethyl sulfoxide (DMSO) after 3 hours, but negligible formation in non-polar solvents like heptane, a condition under which 13-cis isomers are preferentially formed . These findings underscore that biological assays and synthetic protocols involving retinoid isomers cannot interchangeably use different geometric forms without fundamentally altering experimental outcomes.

Quantitative Evidence Guide for 11-cis-Retinoic Acid Methyl Ester: Key Differentiators vs. Analogs


Superior Keratinocyte Growth Inhibition: A 3-Fold Increase in Potency Over Other Retinoic Acid Isomers

In a comparative study on human epidermal keratinocytes, 11-cis-retinoic acid demonstrated a 3-fold stronger activity in inhibiting cell growth compared to all other geometric isomers tested, including all-trans-retinoic acid [1].

Retinoid Biology Cell Differentiation Dermatology

Solvent-Dependent Synthetic Yield: Maximizing 11-cis-Retinoic Acid Methyl Ester Production vs. 13-cis-Retinoic Acid Methyl Ester

The photoisomerization of methyl all-trans-retinoate is highly dependent on solvent polarity. Methyl 11-cis-retinoate is maximally produced after 3 hours in DMSO, but is not formed to an appreciable extent in heptane . In contrast, methyl 13-cis-retinoate forms maximally after 2 hours in heptane before its concentration decreases .

Retinoid Synthesis Photoisomerization Analytical Chemistry

Analytical Separation: Distinct HPLC Retention Behavior from Other Geometric Isomers

The 11-cis isomer of methyl retinoate is one of eleven distinct isomers that can be separated and characterized by reversed-phase HPLC [1]. Its unique retention time and characteristic NMR spectrum differentiate it from other isomers, including the all-trans, 9-cis, 13-cis, and various di-cis forms [2].

Analytical Chemistry Retinoid Analysis HPLC

Physicochemical Properties: Predicted Boiling Point, Density, and LogP for Formulation and Handling

The compound's predicted physicochemical properties provide a basis for its handling and formulation. It has a predicted boiling point of 426.1±14.0 °C, a density of 0.975±0.06 g/cm³, and a high LogP of 5.691 , indicating significant lipophilicity. It is supplied as a yellow solid, soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, and DMSO, and should be stored at 2-8°C, protected from light [1].

Physicochemical Properties Formulation Analytical Chemistry

Best Research and Industrial Application Scenarios for 11-cis-Retinoic Acid Methyl Ester CAS 25428-67-5


Analytical Standard for Retinoid Isomer Identification in Biological Samples

Procure 11-cis-Retinoic Acid Methyl Ester as a certified reference standard for HPLC or LC-MS/MS methods. Its distinct retention time and spectral characteristics, as validated by NMR, enable accurate identification and quantification of the 11-cis isomer in complex biological matrices, such as retinal tissue extracts or cell culture media [1]. This is essential for studies of visual cycle metabolism, where differentiating 11-cis-retinoids from all-trans and 13-cis forms is critical [2].

Research Tool in Retinoid Pharmacology and Gene Regulation

Use the compound in cell-based assays (e.g., human keratinocyte or F9 teratocarcinoma cell lines) to investigate isomer-specific effects on cell growth, differentiation, and gene expression [3][4]. Given the 3-fold greater potency of the 11-cis isomer in inhibiting keratinocyte growth compared to all-trans-retinoic acid [3], this compound is a key tool for dissecting retinoid receptor signaling pathways and developing isomer-selective analogs.

Synthetic Intermediate for Protected 11-cis-Retinoic Acid

Utilize 11-cis-Retinoic Acid Methyl Ester as a protected form of the light- and air-sensitive 11-cis-retinoic acid. The methyl ester moiety can be hydrolyzed under controlled conditions to release the active free acid for downstream applications, such as opsin binding studies or further chemical modification [5]. The compound's solubility profile in organic solvents facilitates its use in various synthetic reactions.

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